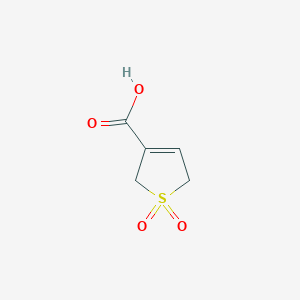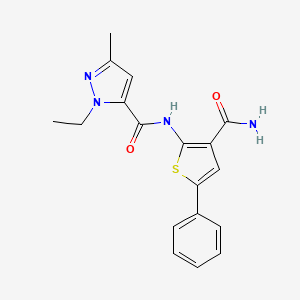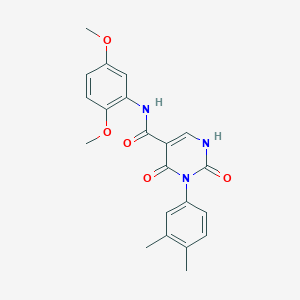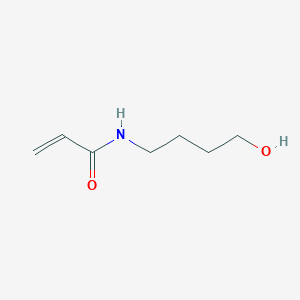
2-(4-(Morpholinomethyl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amines are organic compounds that contain nitrogen atoms with lone pairs. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by alkyl or aryl groups . In the case of “2-(4-(Morpholinomethyl)phenyl)ethan-1-amine”, it is a complex amine with a morpholinomethyl group attached to a phenyl ring.
Molecular Structure Analysis
The molecular structure of amines is generally pyramidal, similar to ammonia. The nitrogen atom in amines is sp3-hybridized and forms three sigma bonds with three other atoms and has one lone pair of electrons . The exact structure of “this compound” would require more specific information.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also act as nucleophiles and bases, reacting with alkyl halides, acid chlorides, and sulfonyl chlorides . The specific reactions “this compound” can undergo would depend on its exact structure.Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature. Amines can form hydrogen bonds, which can affect their boiling points and solubility . The exact properties of “this compound” would require more specific information.Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis
A study by Aljohani et al. (2019) developed an efficient microwave-assisted synthetic route for Mannich bases from 4-hydroxyacetophenone and secondary amines, including a derivative closely related to 2-(4-(Morpholinomethyl)phenyl)ethan-1-amine. This non-catalyzed, environmentally friendly method provides a novel alternative for synthesizing mono- and disubstituted Mannich bases of 4-hydroxyacetophenone, characterized by FT-IR, NMR, mass spectrometry, and X-ray crystallography (Aljohani et al., 2019).
Photophysical Properties Study
Research by Qin et al. (2005) investigated the photophysical properties of borondipyrromethene analogues, including a derivative with a morpholinomethyl substituent. This study highlighted the influence of solvent polarity and the electron withdrawing strength of the substituent on fluorescence quantum yields and lifetimes, offering insights into the photophysical behavior of these compounds (Qin et al., 2005).
Synthesis of Morpholines
Fritz et al. (2011) described using sulfinamides as temporary protecting/activating groups for amines in the synthesis of morpholines from 1,2-amino alcohols. This high-yielding, efficient methodology was demonstrated in the formal synthesis of the antidepressant drug (S,S)-reboxetine, showcasing the synthetic utility of this approach (Fritz et al., 2011).
Antibacterial Activity
A study by Merugu et al. (2010) under microwave irradiation synthesized novel pyrimidines and thiazolidinones derivatives, including 1-(4-morpholinophenyl)ethanone, which displayed appreciable antibacterial activity. This work underscores the potential of these derivatives in developing new antibacterial agents (Merugu et al., 2010).
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. Some amines can be harmful or toxic, and safety precautions should be taken when handling them . Without specific information on “2-(4-(Morpholinomethyl)phenyl)ethan-1-amine”, it’s difficult to provide detailed safety and hazard information.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various targets, such as enzymes and receptors, to exert their biological effects .
Mode of Action
The specific mode of action of 2-(4-(Morpholinomethyl)phenyl)ethan-1-amine is not well-documented. The compound likely interacts with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
The effects would likely depend on the specific targets and pathways involved .
Propiedades
IUPAC Name |
2-[4-(morpholin-4-ylmethyl)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-6-5-12-1-3-13(4-2-12)11-15-7-9-16-10-8-15/h1-4H,5-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKTTZRZRSCBLPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2846187.png)


![N-(2H-1,3-benzodioxol-5-yl)-2-({6-[(4-fluorophenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2846193.png)




![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2846200.png)
![ethyl 5-{[(2-chloro-4-fluorobenzyl)amino]sulfonyl}-3-ethyl-1H-pyrazole-4-carboxylate](/img/structure/B2846201.png)
![3-Benzoyl-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2846204.png)
![1-(3-fluorophenyl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2846205.png)
